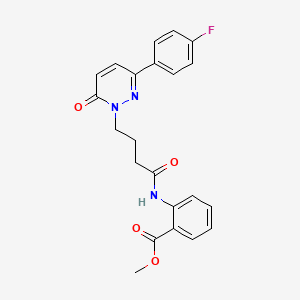

![molecular formula C17H20N4O3S B2820272 4-acetyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide CAS No. 2097862-72-9](/img/structure/B2820272.png)

4-acetyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

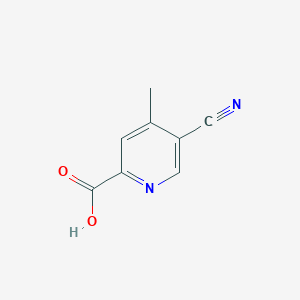

The compound “4-acetyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide” is a complex organic molecule that contains several functional groups and rings, including a pyrimidine ring, a pyrrolidine ring, a benzene ring, and a sulfonamide group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the formation and functionalization of the pyrrolidine and pyrimidine rings .Molecular Structure Analysis

The pyrrolidine ring in the molecule is a five-membered ring with one nitrogen atom, which contributes to the stereochemistry of the molecule . The pyrimidine ring is a six-membered ring with two nitrogen atoms, which can participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the functional groups present. For example, the presence of the sulfonamide group could potentially make the compound more polar and increase its solubility in water .Wissenschaftliche Forschungsanwendungen

Antitumor and Antibacterial Agents

Research on derivatives of benzene-sulfonamide, similar in structure to "4-acetyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide," has shown promising antitumor and antibacterial properties. A study by Hafez, Alsalamah, and El-Gazzar (2017) synthesized a series of compounds including thieno[3,2-d]pyrimidin-2-yl-amino-benzene-sulfonamides. These compounds exhibited significant in vitro activity against liver, colon, and lung cancer cell lines, surpassing the activity of the standard drug doxorubicin in some cases. Additionally, their antibacterial activity against Gram-positive and Gram-negative bacteria was highlighted, underscoring the compound's potential as a multifunctional agent in combating cancer and bacterial infections (Hafez, Alsalamah, & El-Gazzar, 2017).

Enzyme Inhibition for Disease Treatment

Another scientific application involves the synthesis and evaluation of sulfonamide derivatives as inhibitors of critical enzymes such as acetylcholinesterase (AChE) and human carbonic anhydrases (hCA). Bilginer et al. (2020) designed and synthesized a series of sulfonamides that showed significant inhibitory activity against AChE and hCAs, enzymes implicated in diseases like Alzheimer's and glaucoma, respectively. This research indicates the potential utility of "4-acetyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide" derivatives in developing treatments for these conditions, demonstrating the compound's relevance in medicinal chemistry and enzyme inhibition studies (Bilginer et al., 2020).

Anticancer and Radiosensitizing Evaluation

Research on sulfonamide derivatives, including structural analogs of "4-acetyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide," also extends to their potential as anticancer agents and radiosensitizers. Ghorab et al. (2015) synthesized a novel series of sulfonamide derivatives and evaluated their in vitro anticancer activity against the human tumor liver cell line (HEPG-2). Some compounds exhibited higher activity than the standard drug doxorubicin, and several were evaluated for their ability to enhance cell killing in combination with γ-radiation, suggesting the compound's utility in cancer treatment and as a component of combined modality therapy (Ghorab et al., 2015).

Interaction Studies with Biological Molecules

Further scientific exploration includes studying the interaction between synthesized heterocyclic sulfonamide compounds and biological molecules such as hemoglobin. Naeeminejad et al. (2017) investigated the binding interactions between heterocyclic benzene sulfonamide compounds and hemoglobin using various spectroscopic and molecular modeling techniques. This research provides insights into the molecular interactions and binding mechanisms of sulfonamide derivatives with biological macromolecules, which is crucial for understanding their pharmacological profiles and therapeutic potential (Naeeminejad et al., 2017).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-acetyl-N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O3S/c1-13(22)14-5-7-16(8-6-14)25(23,24)20-12-15-4-2-11-21(15)17-18-9-3-10-19-17/h3,5-10,15,20H,2,4,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQNVYCWYKTWDOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2CCCN2C3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-acetyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

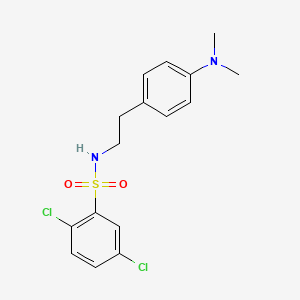

![4-[3-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B2820191.png)

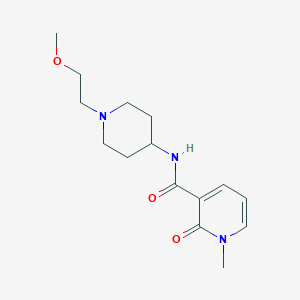

![(4-Chlorophenyl)[3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2820192.png)

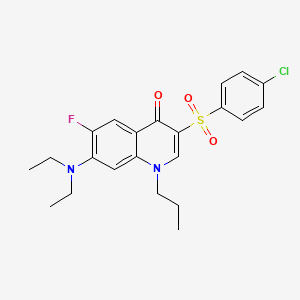

![3-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2820196.png)

![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B2820205.png)

![4-{[(4-fluorophenyl)sulfonyl]amino}-N-(4-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B2820207.png)

![6-chloro-3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B2820211.png)